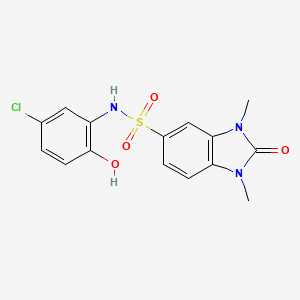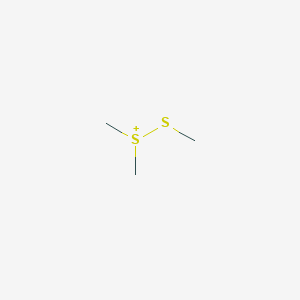![molecular formula C17H13F3N2O B1224293 5-[[2-(Trifluoromethyl)anilino]methyl]-8-quinolinol](/img/structure/B1224293.png)
5-[[2-(Trifluoromethyl)anilino]methyl]-8-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[[2-(trifluoromethyl)anilino]methyl]-8-quinolinol is a hydroxyquinoline.
Aplicaciones Científicas De Investigación
Inhibition of Murine Double Minute 2 (MDM2)-p53 Interaction
The compound 7-[anilino(phenyl)methyl]-2-methyl-8-quinolinol, a derivative similar to 5-[[2-(Trifluoromethyl)anilino]methyl]-8-quinolinol, has been identified as a novel inhibitor of the murine double minute 2 (MDM2)-p53 interaction. This quinolinol binds to MDM2 with a dissociation constant of 120 nM, activating p53 in cancer cells. The mechanism of action is consistent with targeting the MDM2-p53 interaction, and it represents a new class of non-peptide inhibitors for this interaction (Lu et al., 2006).
Enhancement of Photoluminescence and Electroluminescence
Methyl substitution on the quinolinol ligand, akin to the structure of this compound, has shown to significantly influence the photoluminescence and electroluminescence properties. Methylation at specific positions on the quinolinol ligand leads to enhancement or decrease in photoluminescence quantum efficiency. These findings are crucial for optimizing the performance of electroluminescent devices (Sapochak et al., 2001).
Applications in Electrochemical Activity and Biosensors
A self-dispersed poly-N-[5-(8-quinolinol)ylmethyl]aniline, structurally related to this compound, has been synthesized and noted for its electrochemical activity in neutral media. Despite its low conductivity, it exhibits good redox reversibility and cycling stability in aqueous electrolytes, making it a promising material for applications such as biosensors (Li et al., 2010).
Propiedades
Fórmula molecular |
C17H13F3N2O |
|---|---|
Peso molecular |
318.29 g/mol |
Nombre IUPAC |
5-[[2-(trifluoromethyl)anilino]methyl]quinolin-8-ol |
InChI |
InChI=1S/C17H13F3N2O/c18-17(19,20)13-5-1-2-6-14(13)22-10-11-7-8-15(23)16-12(11)4-3-9-21-16/h1-9,22-23H,10H2 |
Clave InChI |
ULCSYECIFXKRHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(F)(F)F)NCC2=C3C=CC=NC3=C(C=C2)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methoxy-N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1224210.png)
![4-[[4-(2,3-Dimethylphenyl)-1-piperazinyl]methyl]-2,6-dimethoxyphenol](/img/structure/B1224211.png)

![2-[(6-chloro-1-benzotriazolyl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B1224218.png)


![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B1224224.png)

![N-[4-(1-pyrrolidinyl)phenyl]-2-naphthalenecarboxamide](/img/structure/B1224226.png)
![N-[4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B1224227.png)
![5-Bromo-3-pyridinecarboxylic acid [3-(3-methylphenoxy)-4-oxo-1-benzopyran-7-yl] ester](/img/structure/B1224228.png)

![5-(3-nitrophenyl)-N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1224230.png)
